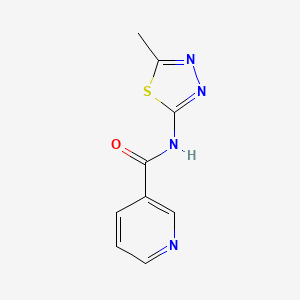

N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

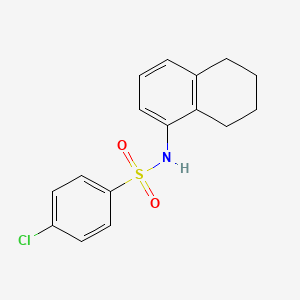

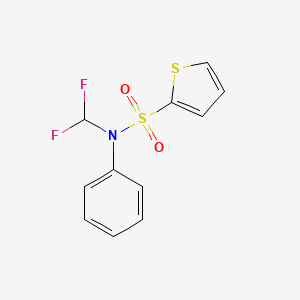

“N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that has a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCc1nnc(O)s1 and O=C(C(C=C1)=CC=C1N+=O)NC2=NN=C(C)S2 . The empirical formula is C3H4N2OS and C10H8N4O3S respectively, indicating that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Mechanism of Action

Target of Action

The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound is a selective STAT3 inhibitor that directly binds the SH2 domain . This binding inhibits STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts the signaling of this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit stat3 suggests it has sufficient bioavailability to reach its target within cells .

Result of Action

The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .

Action Environment

The compound’s effectiveness against cancer cells suggests it is stable and active under physiological conditions .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide is its versatility, as it can be synthesized using a variety of methods and has a range of potential applications in scientific research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research involving N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide. One area of interest is the development of new anti-cancer agents based on the structure of this compound. Another potential area of research is the development of new antimicrobial agents based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with nicotinoyl chloride in the presence of a base. Other methods include the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with nicotinamide in the presence of a base or the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with nicotinic acid in the presence of a dehydrating agent.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer treatment.

properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-3-2-4-10-5-7/h2-5H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPNITSXXJPEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5631752.png)

![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)

![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)

![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5631814.png)